molecular formula C16H10F2N2O2 B2541584 N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 946387-17-3

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2541584
CAS RN: 946387-17-3
M. Wt: 300.265
InChI Key: BFSMNEVZLNVSHQ-UHFFFAOYSA-N
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Description

“N-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is a chemical compound with the molecular formula C16H12F2N2O . It’s important to note that there are other compounds with similar structures, such as “N-(2,4-Difluorophenyl)-2-[4-(1H-indol-3-yl)-1-piperidinyl]acetamide” and "N-(2,4-Difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a reaction between tryptamine and flurbiprofen using N,N’-Dicyclohexylcarbodiimide as a coupling agent was used to prepare a compound with a fragment similar to Brequinar, a compound used in SARS-CoV-2 treatment trials .


Molecular Structure Analysis

The molecular structure of “N-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” can be analyzed based on its molecular formula C16H12F2N2O. It contains 16 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” can be inferred from its molecular structure. It has a molecular weight of 300.30 g/mol. The compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Photodynamic Therapy (PDT)

PDT combines light activation with a photosensitizer to selectively destroy cancer cells. BML-2841, when exposed to specific wavelengths of light, generates reactive oxygen species that damage tumor cells. Researchers are exploring its use in PDT for localized cancer treatment.

These applications highlight the versatility of BML-2841 and underscore its potential impact across diverse scientific disciplines. As research continues, we may uncover additional applications and mechanisms of action for this intriguing compound . If you have any further questions or need more details, feel free to ask!

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2/c17-9-5-6-14(12(18)7-9)20-16(22)15(21)11-8-19-13-4-2-1-3-10(11)13/h1-8,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSMNEVZLNVSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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